3-(4-((3-Methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(pyridin-2-yl)pyridazine
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Overview
Description
3-(4-((3-Methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(pyridin-2-yl)pyridazine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a methoxyphenyl group, a sulfonyl piperazine moiety, and a pyridazine ring, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-((3-Methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(pyridin-2-yl)pyridazine typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a piperazine derivative reacts with a sulfonyl chloride in the presence of a base to form the sulfonyl piperazine intermediate. This intermediate is then coupled with a pyridazine derivative under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to maximize the output.
Chemical Reactions Analysis
Types of Reactions
3-(4-((3-Methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(pyridin-2-yl)pyridazine undergoes various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding phenolic derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxyphenyl group yields phenolic compounds, while reduction of the sulfonyl group results in sulfides.
Scientific Research Applications
3-(4-((3-Methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(pyridin-2-yl)pyridazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 3-(4-((3-Methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(pyridin-2-yl)pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-((3-Methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(pyridin-3-yl)pyridazine
- 3-(4-((3-Methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(pyridin-4-yl)pyridazine
Uniqueness
Compared to similar compounds, 3-(4-((3-Methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(pyridin-2-yl)pyridazine exhibits unique properties due to the specific positioning of the pyridazine and pyridine rings. This structural arrangement influences its reactivity and interaction with biological targets, making it a compound of significant interest in various research fields.
Properties
IUPAC Name |
3-[4-(3-methoxyphenyl)sulfonylpiperazin-1-yl]-6-pyridin-2-ylpyridazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3S/c1-28-16-5-4-6-17(15-16)29(26,27)25-13-11-24(12-14-25)20-9-8-19(22-23-20)18-7-2-3-10-21-18/h2-10,15H,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIGJIBWHFRTYTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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